7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione

MTH1 inhibition purine scaffold scaffold hopping

7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione (CAS 373375-42-9) is a synthetic purine-2,6-dione derivative with the molecular formula C22H29ClN4O2S and a molecular weight of 449.0 g/mol. The compound belongs to a class of 8-(alkylsulfanyl)-substituted purine-2,6-diones that have been investigated within the context of purine-based enzyme inhibitor design, particularly in structure-activity relationship (SAR) studies for the human mutT homolog-1 (MTH1) enzyme.

Molecular Formula C22H29ClN4O2S
Molecular Weight 449.0 g/mol
Cat. No. B11964389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione
Molecular FormulaC22H29ClN4O2S
Molecular Weight449.0 g/mol
Structural Identifiers
SMILESCCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C
InChIInChI=1S/C22H29ClN4O2S/c1-4-5-6-7-8-11-14-30-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)15-16-12-9-10-13-17(16)23/h9-10,12-13H,4-8,11,14-15H2,1-3H3
InChIKeyQYYYEQHPABAALE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione – A Structurally Distinct Purine-2,6-Dione Scaffold


7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione (CAS 373375-42-9) is a synthetic purine-2,6-dione derivative with the molecular formula C22H29ClN4O2S and a molecular weight of 449.0 g/mol . The compound belongs to a class of 8-(alkylsulfanyl)-substituted purine-2,6-diones that have been investigated within the context of purine-based enzyme inhibitor design, particularly in structure-activity relationship (SAR) studies for the human mutT homolog-1 (MTH1) enzyme [1]. Its structural features—including the N7-(2-chlorobenzyl), N1,N3-dimethyl, and C8-octylsulfanyl substituents—distinguish it from both pyrimidine-based MTH1 inhibitors such as TH287 and TH588, and from other purine-2,6-dione analogs lacking the chlorobenzyl moiety [2]. Available from commercial vendors at 95% purity, this compound serves as a research tool for laboratories exploring structure-driven differentiation within the purine-2,6-dione inhibitor space .

Why 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione Cannot Be Interchanged with Other Purine-2,6-Diones or MTH1 Inhibitors


Substituting this compound with a generic purine-2,6-dione or an alternative MTH1 inhibitor without verifying structural and physicochemical congruence introduces risks of divergent biological outcomes. The combination of the N7-(2-chlorobenzyl) substituent and the C8-octylsulfanyl chain generates a unique steric and electronic profile that is absent in simpler N7-benzyl or N7-alkyl analogs, which are the most readily available alternatives . Even within the broader MTH1 inhibitor class, potency differences of over 2,600-fold have been documented between structurally similar compounds with minor substituent variations: TH287 (methyl-substituted, IC50 0.8 nM), TH588 (cyclopropyl-substituted, IC50 5.0 nM), and TH650 (oxetanyl-substituted, IC50 2.1 μM) exemplify how subtle modifications produce profound shifts in inhibitory activity [1]. Therefore, any attempt to interchange this compound with a generically similar analog—without confirmatory comparative data on the identical target in the same assay system—risks invalidating experimental reproducibility and compromising downstream data integrity [1][2].

Quantitative Differentiation Evidence for 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione Against Closest Analogs


Structural Scaffold Differentiation: Purine-2,6-Dione Core vs. Pyrimidine-Diamine Competitors for MTH1 Targeting

The target compound possesses a purine-2,6-dione core scaffold, which is chemically distinct from the pyrimidine-diamine scaffold of the prototypical MTH1 inhibitors TH287 (6-(2,3-dichlorophenyl)-N4-methylpyrimidine-2,4-diamine) and TH588. This scaffold difference has significant implications for binding mode: the purine-2,6-dione core presents a different hydrogen-bond donor/acceptor pattern (zero H-bond donors, four H-bond acceptors) compared to the pyrimidine-diamine core of TH287 (multiple H-bond donors from primary/secondary amines) [1]. In the context of MTH1 inhibitor discovery, purine-based scaffolds have been independently pursued to probe the dispensability of MTH1 in cancer cell survival, representing a complementary chemical series to pyrimidine-based inhibitors [2]. This scaffold-level differentiation means that target engagement, selectivity profiles, and off-target liabilities cannot be assumed to be equivalent across these chemotypes.

MTH1 inhibition purine scaffold scaffold hopping enzyme inhibitor design

Lipophilicity Differentiation: XLogP3 of 6.1 vs. Known MTH1 Inhibitors TH287 and TH588

The target compound exhibits a computed XLogP3 value of 6.1, which is substantially higher than that of TH287 (XLogP ~2.9) and TH588 (XLogP ~3.3) [1]. This elevated lipophilicity is primarily driven by the C8-octylsulfanyl chain, which contributes eight additional methylene units compared to the simpler substituents on the pyrimidine-based inhibitors. The higher logP value indicates a pronounced shift in partition coefficient that may affect membrane permeability, solubility, protein binding, and in vitro assay behavior. In the context of MTH1 inhibitor SAR, it has been demonstrated that substituent size and lipophilicity directly modulate binding site stabilization: the smaller methyl substitution in TH287 stabilizes a closed active-site conformation, while the bulkier cyclopropyl group in TH588 results in a semi-closed state with reduced inhibitory activity [2]. The octylsulfanyl chain represents a further extreme along this lipophilicity continuum, with unknown conformational consequences for target engagement.

lipophilicity drug-likeness XLogP3 physicochemical differentiation

N7-Benzyl Substitution Differentiation: 2-Chlorobenzyl vs. Unsubstituted Benzyl in Purine-2,6-Dione Analogs

The target compound incorporates a 2-chlorobenzyl substituent at the N7 position of the purine-2,6-dione core, differentiating it from the unsubstituted N7-benzyl analog 7-benzyl-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione . The ortho-chlorine atom introduces both steric bulk and electron-withdrawing character that can modulate π-stacking interactions with aromatic residues in enzyme active sites, as well as alter the conformational preference of the benzyl group through restricted rotation. In SAR studies of purine-based MTH1 inhibitors, substituent effects at positions corresponding to N7 have been shown to significantly affect potency, with the binding mode prediction using molecular docking revealing distinct interactions for different substitution patterns [1]. The absence of the chlorine atom in the unsubstituted benzyl analog represents a loss of a potential halogen-bond interaction and a change in local hydrophobicity that cannot be compensated by other structural features.

halogen substitution SAR 2-chlorobenzyl purine-2,6-dione

N1,N3-Dimethyl Substitution: Differentiation from N1-Unsubstituted Purine-2,6-Dione Analogs

The target compound features methyl groups at both N1 and N3 positions of the purine-2,6-dione core, distinguishing it from analogs that bear only a single N3-methyl substitution, such as 7-(2-chlorobenzyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione . The N1 methylation eliminates the sole hydrogen-bond donor site on the purine-2,6-dione core (the N1-H), reducing the total H-bond donor count from 1 to 0 [1]. This modification is expected to alter solubility, crystal packing, and target binding interactions, particularly with residues that engage the N1 position through hydrogen bonding. In purine-based enzyme inhibitor design, N1 substitution patterns have been shown to influence both potency and selectivity, although specific comparative data for this compound pair are not currently available in the public domain [2].

methylation purine-2,6-dione SAR N1 substitution

Commercial Purity and Sourcing Differentiation: 95% Minimum Purity with Full Quality Assurance vs. Unspecified-Grade Alternatives

The target compound is commercially available from AKSci (Catalog No. 8795CM) at a minimum purity specification of 95%, with full quality assurance backing, SDS documentation, and Certificate of Analysis available upon request . This contrasts with alternative sourcing routes where purity may be unspecified or where compounds are listed solely in screening libraries without individual batch characterization. The defined purity specification is particularly critical for this compound class because the octylsulfanyl chain is susceptible to oxidation, and the 2-chlorobenzyl group may undergo hydrolytic degradation under improper storage conditions. The vendor's specified long-term storage condition (cool, dry place) provides a baseline for stability expectations, though accelerated stability data are not publicly reported . Procurement from a source lacking batch-specific purity certification introduces the risk of degraded material or contaminants that may exhibit confounding biological activity.

compound purity quality assurance procurement specification reproducibility

Recommended Research Application Scenarios for 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione Based on Differentiation Evidence


Scaffold-Hopping Studies in MTH1 Inhibitor Development

This compound is most appropriately deployed in scaffold-hopping campaigns where the objective is to compare purine-2,6-dione chemotypes against established pyrimidine-diamine MTH1 inhibitors such as TH287 (IC50 0.8 nM) and TH588 (IC50 5.0 nM). Its zero H-bond donor purine core and elevated XLogP3 of 6.1 provide a distinct physicochemical profile that enables systematic evaluation of scaffold effects on target engagement, selectivity, and cellular permeability, independent of potency assumptions [1][2].

N7-Benzyl Substituent SAR Around the Purine-2,6-Dione Core

The ortho-chlorobenzyl substituent at N7 makes this compound a valuable tool for probing halogen effects in the purine-2,6-dione series. Comparative studies with the unsubstituted N7-benzyl analog 7-benzyl-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione can isolate the contribution of the chlorine atom to binding affinity, conformational preference, and physicochemical properties within an otherwise identical scaffold context [1][3].

Lipophilicity-Dependent Cellular Assay Development

With a computed XLogP3 value of 6.1—approximately 1,000-fold more lipophilic than TH287—this compound serves as an extreme-case probe for evaluating the impact of high lipophilicity on assay artifact potential, non-specific protein binding, and solubility-limited false negatives in biochemical and cellular MTH1 assays. It can be used to benchmark assay conditions and establish lipophilicity cut-offs for compound progression within purine-based inhibitor programs [2].

Methylation State-Dependent Binding Mode Analysis

The N1,N3-dimethyl substitution pattern (zero H-bond donors) enables direct comparison with N1-unsubstituted analogs (one H-bond donor, N1-H) to test hydrogen-bond-dependence of target binding. Such studies are essential for distinguishing enthalpy-driven from hydrophobic-driven binding contributions in the purine-2,6-dione series, particularly when paired with isothermal titration calorimetry or surface plasmon resonance measurements [1].

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